molecular formula C18H23ClN4O B2451864 (3-chlorophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1286728-13-9

(3-chlorophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No. B2451864
CAS RN: 1286728-13-9
M. Wt: 346.86
InChI Key: MFCVYZULECKHBE-UHFFFAOYSA-N
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Description

The compound (3-chlorophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a 3-chlorophenyl group, a 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl group, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 3-chlorophenyl group, a 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl group, and a methanone group .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Novel Pyrazole Derivatives with Antimicrobial and Anticancer Agents Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed significant antimicrobial and anticancer activities. Some derivatives exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016.

Molecular Interactions and Structural Analysis

Molecular Interaction of CB1 Cannabinoid Receptor Antagonist An antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), showed potent and selective interaction with the CB1 cannabinoid receptor. Conformational analysis and 3D-QSAR models provided insights into the steric binding interactions and potential antagonist or inverse agonist activities J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002.

Spectroscopic, Quantum Chemical, and Antimicrobial Activity of CPPPM A detailed experimental and theoretical vibrational study of 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine-4-yl) methanone (CPPPM) was conducted. The study included DFT analysis, vibrational frequencies attribution, HOMO-LUMO energy distribution, Molecular Electrostatic Potential mapping, and molecular docking. The molecule demonstrated antibacterial and antifungal effects C. Sivakumar, B. Revathi, V. Balachandran, B. Narayana, Vinutha V. Salian, N. Shanmugapriya, K. Vanasundari, 2021.

Synthesis and Structure Characterisation

Synthesis and Anticancer Activity of Cyclopropyl and Piperazine Derivatives Derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone were synthesized and exhibited significant anticancer and antituberculosis activities. The study suggests a simple and convenient method for synthesis with notable biological activities S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of biological activities exhibited by similar compounds, this compound could potentially be explored for newer therapeutic possibilities .

properties

IUPAC Name

(3-chlorophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c1-14-12-15(2)23(20-14)11-8-21-6-9-22(10-7-21)18(24)16-4-3-5-17(19)13-16/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCVYZULECKHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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